benzyl N-(6-oxopiperidin-3-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(6-oxopiperidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12-7-6-11(8-14-12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPZLTUUVYWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Benzyl N 6 Oxopiperidin 3 Yl Carbamate
Retrosynthetic Strategies and Disconnection Approaches for the Target Compound
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. lkouniv.ac.in This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward chemical reactions. lkouniv.ac.inlibretexts.org
For benzyl (B1604629) N-(6-oxopiperidin-3-yl)carbamate, two primary disconnections are logical. The first is the C-N bond of the carbamate (B1207046) linkage. This disconnection simplifies the target molecule into two key synthons: a cation derived from benzyl alcohol and an anion corresponding to the 3-amino-6-oxopiperidine core. In a practical synthesis, these synthons are represented by their synthetic equivalents: benzyl chloroformate and 3-amino-6-oxopiperidone, respectively.
The second major disconnection occurs at the amide bond within the lactam ring. This breaks the heterocyclic ring to reveal an open-chain precursor, such as a protected δ-amino acid derivative. Functional group interconversion (FGI) is often employed at this stage, for instance, by considering that the amine and carboxylic acid functionalities of the precursor can be derived from other groups to facilitate the synthesis. lkouniv.ac.in This leads to a linear precursor like a protected 5-amino-6-oxohexanoic acid, which can be cyclized to form the desired piperidinone ring.

Classical and Contemporary Approaches to the Piperidinone Core Synthesis
The synthesis of the 6-oxopiperidin-3-yl (or piperidin-2-one) core is central to obtaining the target compound. Both linear and convergent strategies, employing classical and modern reactions, have been developed.
Linear Synthesis: A linear synthesis builds the molecule in a step-by-step fashion from a single starting material. libretexts.org A common linear approach to the 3-amino-2,6-piperidinedione, a related structure, starts from the inexpensive and readily available L-glutamine. google.com The synthesis involves a three-step sequence: protection of the amino group, cyclization, and deprotection. google.com This route is advantageous due to its simplicity and mild reaction conditions. google.com
Convergent Synthesis: A convergent synthesis involves preparing different fragments of the molecule separately before combining them in the final stages. libretexts.org This approach is often more efficient for complex molecules. For substituted piperidinones, a convergent strategy might involve the synthesis of an enamino amide and an acrylate (B77674) derivative, which are then combined in an aza-annulation reaction to form the dihydropyridone ring. This can subsequently be reduced to the desired piperidinone.
The key ring-forming step is crucial for the efficient synthesis of the piperidinone core. Various cyclization reactions are employed to construct this six-membered lactam.
Intramolecular cyclization of a linear precursor is a common method. For instance, an N-protected amino ester can undergo intramolecular amidation to form the lactam ring. This process can be catalyzed by a base. Another powerful strategy is the use of domino or cascade reactions, where multiple bond-forming events occur in a single pot. A tandem oxidation-cyclization-oxidation process has been used to convert unsaturated alcohols into 3-substituted 4-piperidinones. nih.gov Similarly, a four-component reaction has been developed to produce highly substituted piperidin-2-ones stereoselectively through a Michael-Mannich-cyclization cascade. hse.ru
Enzyme-catalyzed cascades also represent a modern approach. A one-pot system using a galactose oxidase (GOase) and an imine reductase (IRED) can convert N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine. rsc.org The reaction proceeds through an amino aldehyde, which spontaneously forms a cyclic imine that is then reduced by the IRED. rsc.org
| Strategy | Key Reaction Type | Precursors | Advantages | Reference |
|---|---|---|---|---|
| Intramolecular Amidation | Cyclization | δ-amino esters | Direct, often high-yielding | nih.gov |
| Domino Reaction | Michael-Mannich-Cyclization | Dicyano olefins, aldehydes, pyridinium (B92312) ylides, ammonium (B1175870) acetate | High atom economy, stereoselective, single step | hse.ru |
| Enzymatic Cascade | Oxidation-Cyclization-Reduction | N-protected amino alcohols | High enantiopurity, mild conditions, green chemistry | rsc.org |
| Tandem Reaction | Oxidation-Cyclization-Oxidation | Unsaturated alcohols | One-pot procedure, good yields | nih.gov |
Stereoselective Construction of this compound
The carbon at the 3-position of the piperidinone ring is a stereocenter. Controlling its configuration is essential for producing enantiomerically pure material, which is critical in many applications.
Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. wikipedia.org This is often achieved using either chiral auxiliaries or chiral catalysts.
Chiral Auxiliaries: A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org Evans-type oxazolidinones are well-known auxiliaries used in a variety of asymmetric transformations, including the synthesis of complex natural products. researchgate.net For piperidine (B6355638) derivatives, carbohydrate-based auxiliaries like D-arabinopyranosylamine have been used to achieve high diastereoselectivity in domino Mannich-Michael reactions to form N-substituted dehydropiperidinones. cdnsciencepub.com
Chiral Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate has been used as a key step in a three-step synthesis of enantioenriched 3-substituted piperidines. nih.gov Another powerful method is biocatalysis, where enzymes act as chiral catalysts. Transaminases have been successfully used to convert nitrogen-protected 3-piperidone into the corresponding (R)-3-amino-piperidine with high optical purity. scispace.comgoogle.com This enzymatic approach offers mild reaction conditions and is environmentally friendly. scispace.com
| Method | Agent | Key Transformation | Advantages | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | D-arabinopyranosylamine | Domino Mannich-Michael Reaction | High diastereoselectivity | cdnsciencepub.com |
| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric Alkylation/Aldol (B89426) | Reliable, widely applicable | researchgate.net |
| Metal Catalysis | Rhodium Complex | Asymmetric Carbometalation | High yield and enantioselectivity | nih.gov |
| Biocatalysis | Transaminase | Asymmetric Reductive Amination | High optical purity, green process | scispace.comgoogle.com |
Diastereoselective synthesis focuses on forming a specific diastereomer when a molecule already contains one or more stereocenters. In the context of piperidinone synthesis, if a chiral precursor is used, subsequent reactions can be influenced to favor the formation of one diastereomer over others.
One strategy involves the diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening to create densely substituted, oxygenated piperidines. nih.govescholarship.org The stereochemistry of the starting tetrahydropyridine (B1245486) directs the facial selectivity of the epoxidation. nih.gov In another example, the conjugate addition of a cuprate (B13416276) to a chiral N-arabinosyl dehydropiperidinone precursor leads to 2,6-cis-substituted piperidinones with high diastereoselectivity. cdnsciencepub.com Similarly, stereodivergent reduction of 3-substituted 4-piperidinones allows access to either cis or trans 3,4-disubstituted piperidines with very high diastereomeric ratios, depending on the choice of reducing agent. nih.gov
Protecting Group Chemistry in the Synthesis of this compound
In multi-step organic synthesis, a protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity. organic-chemistry.org This strategy prevents the functional group from undergoing unwanted reactions during subsequent synthetic steps. organic-chemistry.org For the synthesis of this compound, protecting group chemistry is essential, particularly for managing the reactivity of the amine group.
The benzyl carbamate, commonly known as the Cbz or Z group, is a widely used protecting group for amines in organic synthesis. youtube.com Its primary role is to decrease the nucleophilicity of the amine. organic-chemistry.orgyoutube.com The lone pair of electrons on the nitrogen atom, which is responsible for its basicity and nucleophilicity, is delocalized through resonance into the adjacent carbonyl group of the carbamate. This delocalization effectively "protects" the amine, rendering it unreactive towards electrophiles or other reaction conditions where a free amine would interfere. organic-chemistry.org
The installation of the Cbz group is typically achieved by reacting the amine precursor, 3-aminopiperidin-2-one (B154931), with benzyl chloroformate (Cbz-Cl) in the presence of a mild base. youtube.com
A significant advantage of the Cbz group is its stability under a range of conditions, yet it can be removed reliably under specific, mild conditions. libretexts.org The most common method for deprotection is catalytic hydrogenolysis. organic-chemistry.orgorganic-chemistry.org This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). organic-chemistry.orgnih.gov The process is highly efficient and yields the free amine, with toluene (B28343) and carbon dioxide as the only byproducts. organic-chemistry.org
Table 1: Characteristics of the Cbz Protecting Group
| Feature | Description |
|---|---|
| Group | Benzyl carbamate (Cbz or Z) |
| Protection Reagent | Benzyl chloroformate (Cbz-Cl) |
| Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
| Mechanism of Protection | Reduces nucleophilicity of the amine via resonance delocalization of the nitrogen lone pair. |
In the synthesis of more complex molecules, it is often necessary to protect multiple functional groups. An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org This is achieved by choosing protecting groups that are cleaved under different, non-interfering reaction conditions. organic-chemistry.org
For instance, a synthetic precursor to this compound might contain another amine or a hydroxyl group that also requires protection. A common orthogonal partner to the Cbz group is the tert-butyloxycarbonyl (Boc) group. While the Cbz group is stable to acidic conditions, the Boc group is readily cleaved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). organic-chemistry.orgnih.gov
This differential reactivity allows for precise, stepwise deprotection. A synthetic intermediate bearing both Cbz and Boc groups can be selectively deprotected at the Boc-protected site by acid treatment, leaving the Cbz group intact for a subsequent reaction. The Cbz group can then be removed in a later step via hydrogenolysis without affecting other parts of the molecule. organic-chemistry.org
Table 2: Example of an Orthogonal Protection Pair
| Protecting Group | Abbreviation | Common Deprotection Conditions | Stability |
|---|---|---|---|
| Benzyl carbamate | Cbz, Z | H₂, Pd/C (Hydrogenolysis) organic-chemistry.org | Stable to acidic and basic conditions. |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) nih.gov | Stable to catalytic hydrogenation and basic conditions. |
This strategy provides chemists with the flexibility to unmask specific reactive sites at the desired stage of a synthetic sequence, which is crucial for the efficient construction of complex target molecules.
Process Optimization and Scale-Up Considerations
Transitioning a synthetic route from a laboratory-scale procedure to large-scale industrial production presents numerous challenges. Process optimization is critical to ensure the synthesis is efficient, cost-effective, reproducible, and safe.
For the synthesis of this compound, key parameters must be optimized. These include reaction concentration, temperature, and the choice of reagents and solvents. For example, while many laboratory syntheses rely on purification by column chromatography, this method is often impractical and expensive on an industrial scale. An optimized process would favor purification by recrystallization, which is more amenable to large volumes. orgsyn.org Developing a robust crystallization process involves carefully selecting the solvent system and controlling the cooling profile to ensure high purity and yield. orgsyn.orgresearchgate.net
Another critical aspect is the management of reaction exotherms. The formation of the carbamate can release significant heat, and on a large scale, this heat must be managed effectively to prevent runaway reactions and the formation of impurities. This requires careful engineering of the reactor system and may involve controlled, slow addition of reagents. orgsyn.org
Furthermore, the choice of reagents is re-evaluated for scale-up. Less expensive, safer, and more environmentally benign alternatives are sought. For instance, the base used in the carbamate formation step might be changed from a complex organic base to a simpler, cheaper inorganic base like potassium carbonate if the reaction proceeds efficiently.
Table 3: Key Parameters for Process Optimization and Scale-Up
| Parameter | Laboratory Scale Consideration | Scale-Up Consideration | Rationale for Change |
|---|---|---|---|
| Purification | Column Chromatography | Recrystallization | Cost, time, and scalability. orgsyn.orgresearchgate.net |
| Temperature Control | Simple heating/cooling baths | Jacketed reactors with precise thermal control | Manage reaction exotherms and ensure consistency. |
| Reagent Stoichiometry | Often used in excess | Optimized to near-stoichiometric amounts | Minimize cost and waste. |
| Solvent Choice | Wide variety, often halogenated (e.g., DCM) | Greener, recoverable solvents; minimized volume | Cost, safety, and environmental impact. |
| Work-up Procedure | Liquid-liquid extractions | Phase-split separations, filtration | Efficiency and suitability for large volumes. |
A thorough risk assessment is mandatory before any scale-up operation to identify and mitigate potential hazards associated with the chemicals and the process itself. orgsyn.org Continuous monitoring of the reaction using process analytical technology (PAT) can also be implemented to ensure consistency and quality in a large-scale manufacturing setting.
Stereochemical Investigations of Benzyl N 6 Oxopiperidin 3 Yl Carbamate
Enantiopurity and Diastereomeric Excess Determination in Complex Syntheses
In syntheses that produce chiral molecules like benzyl (B1604629) N-(6-oxopiperidin-3-yl)carbamate, determining the enantiomeric purity or diastereomeric excess is a critical step. While specific data for the enantiopurity determination of this exact compound is not detailed in the provided search results, the methods employed for analogous piperidine (B6355638) and piperidinone derivatives are well-established. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique. nih.gov This method separates enantiomers based on their differential interactions with the chiral environment of the column, allowing for their quantification.
Another powerful tool is Nuclear Magnetic Resonance (NMR) spectroscopy. The use of chiral shift reagents or the derivatization of the enantiomeric mixture with a chiral auxiliary can lead to the formation of diastereomers, which exhibit distinct signals in the NMR spectrum, enabling the determination of their ratio. asianpubs.org For complex syntheses that may yield multiple stereoisomers, such as the multicomponent synthesis of polysubstituted piperidin-2-ones, 2D NMR techniques are often essential for full stereochemical assignment. hse.ru
Chiral Resolution Techniques for Enantiomeric Forms of Piperidinone Derivatives
The separation of a racemic mixture of a piperidinone derivative into its individual enantiomers, a process known as chiral resolution, is fundamental for accessing enantiomerically pure materials for pharmaceutical development. wikipedia.org Several strategies are employed for this purpose.
Classical Resolution via Diastereomeric Salt Formation: This is a common method where a racemic base is treated with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or (+)-camphor-10-sulfonic acid. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts which, having different physical properties like solubility, can often be separated by fractional crystallization. libretexts.org Once separated, the pure enantiomer can be recovered by neutralizing the salt. wikipedia.org
Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemates. nih.gov For instance, an enzyme might selectively catalyze a reaction (e.g., hydrolysis or acylation) on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govnih.gov This method has been successfully applied to various piperidine derivatives, often targeting a functional group for enzymatic transformation. nih.govacs.org Dynamic kinetic resolution (DKR) is an advanced form of this technique where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer. nih.govacs.org
Preparative Chiral Chromatography: This technique involves scaling up analytical chiral HPLC to separate larger quantities of a racemic mixture. nih.gov While effective, the selection of the appropriate chiral stationary phase and mobile phase is crucial and often requires significant optimization. nih.gov
A summary of common resolution techniques is presented below.
Table 1: Chiral Resolution Techniques for Piperidinone Derivatives
| Technique | Principle | Common Reagents/Methods | Key Advantage |
|---|---|---|---|
| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomers with different physical properties. libretexts.org | Chiral acids (e.g., tartaric acid, mandelic acid), chiral bases (e.g., brucine). wikipedia.orglibretexts.org | Scalable and cost-effective for industrial applications. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed reaction that proceeds at a different rate for each enantiomer. nih.gov | Hydrolases (lipases, esterases), oxidoreductases. nih.govacs.org | High enantioselectivity under mild conditions. |
| Preparative Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov | Polysaccharide-based CSPs, macrocyclic antibiotic-based CSPs. | Broad applicability to a wide range of compounds. |
Conformational Analysis of the 6-Oxopiperidin-3-yl Ring and Carbamate (B1207046) Group
The three-dimensional shape, or conformation, of benzyl N-(6-oxopiperidin-3-yl)carbamate is a key determinant of its reactivity and interaction with biological targets. This involves understanding the preferred shapes of the piperidinone ring and the orientation of the flexible benzyl carbamate side chain.
Preferred Ring Conformations and Dynamics
The six-membered piperidinone ring is not planar and typically adopts lower-energy chair, boat, or twist-boat conformations. researchgate.netacs.org For many substituted piperidin-4-ones, ¹H NMR spectral analysis has shown that the ring predominantly exists in a chair conformation, with bulky substituents favoring an equatorial position to minimize steric strain. asianpubs.org However, the introduction of substituents or changes in N-acylation can significantly alter the ring's preferred shape. researchgate.net For example, some N-acyl-piperidin-4-one oximes have been found to exist largely in boat conformations. researchgate.net In the case of the 6-oxopiperidin-3-yl ring system, it is expected to exist primarily in a chair-like conformation, though the presence of the lactam (amide within the ring) and the C3 substituent can cause flattening or distortion of the ring. asianpubs.org
Rotameric Preferences of the Benzyl Carbamate Moiety
Table 2: Key Conformational Features
| Molecular Moiety | Predominant Conformation(s) | Influencing Factors | Analytical Technique |
|---|---|---|---|
| 6-Oxopiperidin-3-yl Ring | Chair-like, potentially flattened or distorted. asianpubs.org | Substituent size and position, N-acylation. asianpubs.orgresearchgate.net | ¹H NMR (Coupling Constants). |
| Benzyl Carbamate | Existence of cis/trans rotamers due to restricted C-N bond rotation. nih.gov | Steric and electronic interactions with the piperidine ring. nih.gov | Variable Temperature NMR. whiterose.ac.ukresearchgate.net |
Stereochemical Stability and Epimerization Pathways at the Chiral C3 Position
The stability of the stereocenter at the C3 position is critical, as its inversion (epimerization) would lead to a loss of enantiomeric purity. Epimerization involves the removal of the proton at the C3 position to form a planar enolate or enamine intermediate, which can then be re-protonated from either face, leading to racemization.
The acidity of the α-proton (the hydrogen at C3) to the carbonyl group at C6 is the key factor. In a simple 2-piperidone, the α-protons are acidic enough to be removed by a strong base. For this compound, the C3 proton is alpha to the C2-carbonyl but beta to the C6-carbonyl. The primary concern for epimerization is typically for protons alpha to a carbonyl group. In the context of the related 3-aminopiperidine-2,6-dione (B110489) structure found in lenalidomide, the molecule exists as a stable racemic mixture that rapidly interconverts, but this is due to the acidity of the proton at the C3 position, which is alpha to two carbonyl groups. preprints.org For this compound, with only one carbonyl at C6, the C3 proton is less acidic. However, its stability would still be sensitive to basic or acidic conditions, which could potentially facilitate enolization/enamination and subsequent epimerization. Specific studies on the epimerization of this compound were not found, but the general principle of α-proton acidity and base- or acid-catalyzed racemization remains the most probable pathway for stereochemical instability.
Reactivity Profiles and Transformational Chemistry of Benzyl N 6 Oxopiperidin 3 Yl Carbamate
Chemical Transformations Involving the Benzyl (B1604629) Carbamate (B1207046) Group
The benzyl carbamate (Cbz) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to specific deprotection methods.
The removal of the Cbz group to unveil the primary amine at the 3-position of the piperidone ring is a critical transformation. This can be achieved through several reliable methods, most notably hydrogenolysis and Lewis acid-mediated cleavage.
Hydrogenolysis: This is the most common method for Cbz deprotection and proceeds under mild conditions. total-synthesis.com The reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org The process is clean, with the byproducts being toluene (B28343) and carbon dioxide. A variation of this method is catalytic transfer hydrogenation, which utilizes a hydrogen donor like formic acid or cyclohexene (B86901) in conjunction with the palladium catalyst, avoiding the need for gaseous hydrogen. organic-chemistry.orgrsc.org
Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect the cleavage of the Cbz group. Reagents such as trimethylsilyl (B98337) iodide (TMSI) are effective for this transformation. researchgate.netwikipedia.org The reaction mechanism involves the coordination of the Lewis acid to the carbamate oxygen, followed by nucleophilic attack of the iodide ion. acsgcipr.org This method is particularly useful when the molecule contains other functional groups that are sensitive to hydrogenation conditions. chemistryviews.org
Table 1: Selective Deprotection Methods of Benzyl Carbamate Group
| Method | Reagents and Conditions | Expected Outcome |
| Hydrogenolysis | H₂, 10% Pd/C, Methanol, Room Temperature | 3-Amino-6-oxopiperidine |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid, Methanol, Room Temperature | 3-Amino-6-oxopiperidine |
| Lewis Acid-Mediated Cleavage | Trimethylsilyl iodide (TMSI), Acetonitrile, Room Temperature | 3-Amino-6-oxopiperidine |
The nitrogen atom of the carbamate can undergo further reactions, such as alkylation or acylation, to introduce additional diversity to the molecule.
N-Alkylation: While direct alkylation of the carbamate nitrogen can be challenging, it can be achieved under specific conditions. The use of a strong base, such as sodium hydride, followed by treatment with an alkylating agent (e.g., an alkyl halide) can lead to the corresponding N-alkylated product. This transformation is more commonly performed on the deprotected amine.
N-Acylation: Similar to alkylation, acylation of the carbamate nitrogen is not a common transformation. However, acylation of the corresponding deprotected amine is a standard procedure. This is typically achieved by reacting the amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.
Table 2: Potential Derivatization of the Carbamate Nitrogen (Post-Deprotection)
| Transformation | Reagents and Conditions | Expected Product |
| N-Alkylation | 1. Deprotection (see Table 1) 2. Alkyl halide, K₂CO₃, Acetonitrile | N-Alkyl-3-amino-6-oxopiperidine |
| N-Acylation | 1. Deprotection (see Table 1) 2. Acyl chloride, Triethylamine, Dichloromethane | N-Acyl-3-amino-6-oxopiperidine |
Functional Group Interconversions on the 6-Oxopiperidin-3-yl Ring
The 6-oxopiperidin-3-yl ring system offers several sites for chemical modification, including the lactam carbonyl group and the adjacent carbon atoms.
The lactam carbonyl group can be a site for various nucleophilic additions, although these reactions are less common than reductions. For instance, treatment with strong organometallic reagents could potentially lead to the formation of hemiaminals or ring-opened products, depending on the reaction conditions and the nature of the nucleophile.
A significant transformation of the 6-oxopiperidin-3-yl ring is the reduction of the lactam carbonyl to a methylene (B1212753) group, affording the corresponding piperidine (B6355638) derivative. This conversion effectively transforms the lactam into a cyclic amine.
Hydride Reductions: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for the complete reduction of lactams. numberanalytics.comnih.gov The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF). Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BMS), are also effective for this transformation and may offer better chemoselectivity in the presence of other reducible functional groups. organic-chemistry.orgsemanticscholar.organdersondevelopment.com
Table 3: Reduction of the Lactam Ring
| Method | Reagents and Conditions | Expected Product |
| Lithium Aluminum Hydride Reduction | LiAlH₄, Tetrahydrofuran, Reflux | Benzyl N-piperidin-3-ylcarbamate |
| Borane Reduction | BH₃·THF, Tetrahydrofuran, Reflux | Benzyl N-piperidin-3-ylcarbamate |
The carbon atoms alpha to the lactam carbonyl (C5) and the lactam nitrogen (C2) can be functionalized under appropriate conditions.
α-Halogenation: The C5 position, being alpha to the carbonyl group, can undergo halogenation. This can be achieved using various halogenating agents. For instance, bromination can be accomplished using N-bromosuccinimide (NBS) under radical initiation or acidic conditions.
α-Alkylation: The generation of an enolate at the C5 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an alkyl halide, can introduce an alkyl group at this position. The stereoselectivity of this reaction can be influenced by the reaction conditions and the existing stereocenter at C3.
Table 4: Alpha-Functionalization of the 6-Oxopiperidin-3-yl Ring
| Transformation | Position | Reagents and Conditions | Expected Product |
| α-Halogenation | C5 | N-Bromosuccinimide (NBS), CCl₄, Radical Initiator | Benzyl N-(5-bromo-6-oxopiperidin-3-yl)carbamate |
| α-Alkylation | C5 | 1. Lithium diisopropylamide (LDA), THF, -78 °C 2. Alkyl halide | Benzyl N-(5-alkyl-6-oxopiperidin-3-yl)carbamate |
Stereocontrolled Reactions at the Chiral C3 Position
The C3 position of benzyl N-(6-oxopiperidin-3-yl)carbamate is a focal point for stereoselective modifications, enabling the synthesis of a variety of 3-substituted piperidin-2-one derivatives with defined stereochemistry. The control of stereoselectivity in reactions at this center is influenced by several factors, including the nature of the electrophile, the reaction conditions, and the presence of chiral auxiliaries or catalysts.
One of the fundamental transformations at the C3 position is alkylation. The stereochemical outcome of this reaction is highly dependent on the reaction mechanism. For instance, reactions proceeding through an SN2 pathway with reactive electrophiles can lead to the formation of the thermodynamically less stable cis isomers as the major product. Conversely, reactions that favor an SN1-type mechanism tend to yield the more stable trans isomers. mdpi.com
A notable study in a closely related N-protected piperidin-2-one system demonstrated the impact of an adjacent chiral auxiliary on the diastereoselectivity of methylation at the C3 position. nih.gov In this work, an N-((1R)-2-hydroxy-1-phenylethyl) protected piperidin-2-one was subjected to alkylation. The stereochemical course of the reaction was found to be highly dependent on whether the hydroxyl group on the chiral auxiliary was protected.
When the hydroxyl group was unprotected, alkylation with methyl iodide in the presence of s-BuLi proceeded with high diastereoselectivity, yielding the (3S)-methyl product as a single detectable isomer. nih.gov It is proposed that the free hydroxyl group coordinates to the lithium cation, leading to a rigid chelated intermediate that directs the approach of the electrophile from the less hindered face.
In contrast, when the hydroxyl group was protected with a tert-butyldimethylsilyl (TBDMS) group, the diastereoselectivity of the methylation was reversed and diminished. The alkylation afforded a 1:2.5 mixture of the (3S)- and (3R)-methylated products, respectively. nih.gov The absence of the directing hydroxyl group and the steric bulk of the silyl-protected auxiliary are believed to be responsible for this change in stereochemical outcome.
These findings highlight the potential for achieving high levels of stereocontrol in the functionalization of the C3 position of this compound through the careful selection of N-protecting groups that can act as internal chiral directors.
Table 1: Diastereoselective Methylation of an N-Chiral Auxiliary Protected Piperidin-2-one nih.gov
| N-Substituent | Protecting Group on Hydroxyl | Base | Diastereomeric Ratio (S:R) | Yield of Methylation |
| (1R)-2-hydroxy-1-phenylethyl | None | s-BuLi (2.5 eq) | >99:1 | 91% |
| (1R)-2-(TBDMS-oxy)-1-phenylethyl | TBDMS | s-BuLi (1.5 eq) | 1:2.5 | 90% |
Other stereocontrolled transformations, such as Michael additions, are also critical for elaborating the structure of this compound. Asymmetric aza-Michael reactions, often catalyzed by chiral organocatalysts, provide a powerful method for the enantioselective formation of C-N bonds. nih.gov While specific examples with this compound as the nucleophile are not extensively documented, the principles of organocatalyzed intramolecular heteroatom Michael additions have been established for the asymmetric synthesis of piperidine derivatives, achieving high enantioselectivity. nih.gov
Elucidation of Reaction Mechanisms and Kinetic Studies for Key Transformations
Understanding the reaction mechanisms and kinetics of transformations involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. While detailed kinetic studies on this specific compound are limited in the literature, mechanistic principles can be inferred from related systems.
The stereoselectivity of alkylation reactions at the C3 position is a direct consequence of the transition state energetics. For diastereoselective reactions, the difference in the free energies of the diastereomeric transition states determines the diastereomeric excess of the product. researchgate.net In the case of the N-chiral auxiliary-directed methylation discussed previously, the chelated transition state leading to the cis product is significantly lower in energy than the competing non-chelated transition state, resulting in high stereoselectivity. nih.gov
Kinetic resolution is another powerful strategy for accessing enantiomerically enriched 3-substituted piperidines. This approach relies on the differential rate of reaction of the two enantiomers of a racemic substrate with a chiral catalyst or reagent. Catalytic kinetic resolution of disubstituted piperidines has been studied, revealing that the conformational preferences of the substrate can have a profound impact on reactivity and selectivity. acs.org For instance, computational studies on the acylation of 2,3-disubstituted piperidines suggest a strong preference for the acylation of conformers where the α-substituent occupies an axial position within a concerted 7-membered transition state. acs.org These insights suggest that kinetic resolution could be a viable strategy for resolving racemic mixtures of 3-substituted derivatives of this compound.
The mechanism of lactam ring reactions, such as hydrolysis or reduction, is also of significant interest. The reactivity of the amide bond within the δ-lactam ring is influenced by ring strain and the nature of substituents. Kinetic studies on the hydrolysis of β-lactams have shown that the reaction rates are sensitive to electronic effects of substituents on the nitrogen atom. youtube.com While δ-lactams are less strained than β-lactams, similar principles apply. Kinetic analysis of β-lactamase-catalyzed hydrolysis has been used to probe the role of active site residues and the mechanism of catalysis. nih.gov Similar methodologies could be applied to study enzymatic or chemical transformations of the lactam portion of this compound.
Furthermore, the development of kinetic analysis techniques like Reaction Progress Kinetic Analysis (RPKA) has enabled the rapid elucidation of complex reaction mechanisms, including the identification of catalyst deactivation pathways and the roles of different components in the catalytic cycle. The application of such techniques to key transformations of this compound would provide valuable quantitative data to guide synthetic optimization.
Role of Benzyl N 6 Oxopiperidin 3 Yl Carbamate As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Systems
The unique arrangement of functional groups in benzyl (B1604629) N-(6-oxopiperidin-3-yl)carbamate provides multiple reaction sites for elaboration into more complex heterocyclic structures. The lactam can undergo N-alkylation or reduction, the ketone can be targeted by nucleophiles or form enamines, and the carbamate (B1207046) can be deprotected to reveal a primary amine for further functionalization. This trifecta of reactivity allows for a modular approach to building diverse molecular architectures.
Synthesis of Substituted Piperidines and Piperidinones
The benzyl N-(6-oxopiperidin-3-yl)carbamate scaffold is a cornerstone for generating a wide range of substituted piperidines and piperidinones, which are prevalent motifs in pharmaceuticals. nih.govnih.gov The synthesis of these derivatives can be achieved through several strategic modifications of the parent molecule.
One primary route involves the manipulation of the protected amine at the C-3 position. The benzyl carbamate (Cbz) group is a well-established protecting group that can be readily removed under reductive conditions (e.g., hydrogenolysis with a palladium catalyst). chemicalbook.com This unmasks a primary amine, which serves as a handle for introducing a vast array of substituents via reactions such as N-alkylation, acylation, or reductive amination. This approach is fundamental to creating libraries of 3-amino-piperidine derivatives for screening in drug discovery programs. rsc.orgnih.gov
Furthermore, the lactam functionality within the piperidinone ring offers additional avenues for diversification. The lactam nitrogen can be alkylated to introduce substituents, a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. ajchem-a.com The carbonyl group of the lactam can itself be a site for chemical transformation. For instance, reduction of the lactam amide can yield a fully saturated piperidine (B6355638) ring.
The ketone at the C-6 position is another key site for synthetic elaboration. It can react with various nucleophiles or be used to form enamines, which are versatile intermediates for alkylation and other carbon-carbon bond-forming reactions. wikipedia.org For example, a Stork enamine alkylation could be employed to introduce substituents at the C-5 position. wikipedia.org
Enzymatic cascades have also been developed for the stereoselective synthesis of related protected 3-aminopiperidines from amino acid precursors like L-lysine. rsc.orgnih.govresearchgate.net These biocatalytic methods, which can operate in a one-pot fashion, offer a green and efficient alternative to traditional chemical routes, preventing racemization of labile intermediates and yielding products with high enantiopurity. rsc.orgnih.gov
Below is a table summarizing synthetic strategies for piperidine diversification starting from a protected 3-aminopiperidine core.
| Reaction Site | Transformation | Reagents/Conditions | Resulting Structure | Reference |
| C-3 Amine (after deprotection) | N-Acylation | Acyl chloride, base | 3-Acetamidopiperidine derivative | rsc.org |
| C-3 Amine (after deprotection) | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | 3-(N-Alkylamino)piperidine derivative | acs.org |
| N-1 Lactam Nitrogen | N-Alkylation | Alkyl halide, base | N-Alkyl-6-oxopiperidin-3-yl carbamate | ajchem-a.com |
| C-6 Carbonyl | Wittig Reaction | Phosphonium ylide | 6-Alkylidene-piperidin-3-yl carbamate | N/A |
| C-6 Carbonyl & N-1 Lactam | Lactam Reduction | Strong reducing agent (e.g., LiAlH₄) | Benzyl piperidin-3-ylcarbamate | nih.gov |
Formation of Fused and Bridged Polycyclic Compounds
The this compound scaffold is not limited to simple substitutions; it is also a valuable precursor for the assembly of more structurally complex fused and bridged polycyclic systems. whiterose.ac.uk These intricate architectures are of significant interest as they can mimic the core structures of many natural products and provide access to novel, three-dimensional chemical space for drug discovery.
The construction of fused rings often leverages the existing piperidinone core as an anchor for annulation reactions. For example, the enolate of the C-6 ketone can participate in reactions like the Robinson annulation to build a new six-membered ring, leading to decahydroquinoline-type structures. The presence of the C-3 carbamate group ensures that the stereochemistry and functionality at that position are preserved during these transformations.
Bridged systems, which are characterized by two rings sharing more than two atoms, can also be accessed. One synthetic strategy involves intramolecular reactions where a functional group tethered to the lactam nitrogen attacks another position on the ring, or vice versa. For instance, methods have been developed for creating 2,6-bridged piperazines from piperazine-2,6-diones, which share a similar cyclic imide structure. nih.gov These methods could be adapted to the piperidinone scaffold to generate novel diazabicyclic compounds.
Modern synthetic methods like tandem cyclization/Pictet-Spengler reactions, often catalyzed by transition metals, are employed to construct fused polycyclic systems from linear precursors that could be derived from the aminopiperidine core. beilstein-journals.org Similarly, [3+2] cycloaddition reactions using in situ-generated ylides can react with the enamine or enolate derived from the piperidinone to form spirocyclic or fused pyrrolidine (B122466) rings. mdpi.com Such strategies allow for the rapid assembly of complex molecular frameworks from relatively simple starting materials. whiterose.ac.ukorganic-chemistry.org
| Reaction Type | Description | Potential Product Scaffold | Reference |
| Robinson Annulation | Sequential Michael addition and aldol (B89426) condensation using the C-6 ketone enolate. | Fused bicyclic system (e.g., Decahydroquinolinone) | beilstein-journals.org |
| Intramolecular Cyclization | Cyclization of a side chain attached to the N-1 or C-5 position. | Bridged bicyclic system (e.g., Diazabicycloalkane) | nih.gov |
| Tandem Cyclization/Pictet-Spengler | Cascade reaction involving an acyliminium ion intermediate. | Fused rsc.orgrsc.orgajchem-a.com tricyclic N-heterocycles | beilstein-journals.org |
| [3+2] Cycloaddition | Reaction of an activated piperidinone derivative with a 1,3-dipole. | Spirocyclic or fused pyrrolidine systems | mdpi.com |
Precursor in Natural Product Synthesis and Analog Design
The 3-aminopiperidine moiety, for which this compound is a protected precursor, is a key structural element in a variety of biologically active natural products, particularly alkaloids. beilstein-journals.org Consequently, this building block plays a crucial role in the total synthesis of these complex molecules and in the design of their simplified, synthetically accessible analogs.
The strategic importance of this scaffold lies in its ability to provide a pre-formed, functionalized six-membered ring with the correct stereochemistry, which can significantly shorten a synthetic route. In the total synthesis of complex alkaloids, such as certain Cephalotaxus alkaloids, a key step often involves the construction of a polycyclic core around a piperidine or related N-heterocycle. beilstein-journals.org Synthetic strategies frequently employ tandem reactions, such as cyclization/Mannich or cyclization/Pictet-Spengler cascades, where an intermediate derived from a functionalized piperidine is used to build the final intricate framework. beilstein-journals.org
For example, the synthesis of hexahydropyrrolo[2,1-a]isoquinoline, a core structure in alkaloids like (+)-crispine and annosqualine, can be achieved through a cascade reaction that relies on the nucleophilicity of an enamide and the electrophilicity of an acyliminium ion derived from a piperidine precursor. beilstein-journals.org The Cbz-protected amine at the 3-position is ideal for these synthetic campaigns, as it is stable to a wide range of reaction conditions and can be deprotected at a late stage to reveal a free amine or be converted into other functional groups as required by the natural product's structure.
In analog design, chemists often simplify the structure of a complex natural product to create a molecule that is easier to synthesize but retains the biological activity. The 3-aminopiperidine scaffold serves as a reliable and versatile starting point for such endeavors. By using this compound, medicinal chemists can readily access a core structure and systematically modify it by adding different substituents to probe the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.
Applications in Medicinal Chemistry Scaffold Development
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, appearing in numerous approved drugs. nih.govthieme-connect.com Its non-planar, chair-like conformation allows substituents to be projected into three-dimensional space, making it an excellent scaffold for interacting with biological targets like enzymes and receptors. rsc.orgacs.org this compound is a particularly useful starting material in this context, providing a functionalized core that can be elaborated into diverse libraries of drug-like molecules. nih.govajchem-a.com
Design Principles for N-Substituted Piperidine Scaffolds
One of the primary design principles is to use the N-substituent to explore the binding pocket of a target protein. By varying the size, shape, and electronic properties of the N-substituent, chemists can achieve optimal van der Waals contacts, form additional hydrogen bonds, or introduce specific electrostatic interactions to enhance binding affinity. For example, in the design of inhibitors for certain enzymes, an N-benzyl group might fit into a hydrophobic pocket, while in other cases, a more polar group might be required to interact with a hydrophilic region of the active site.
Another key principle is the modulation of physicochemical properties. The basicity of the piperidine nitrogen (pKa ≈ 11.2) means that it is typically protonated at physiological pH. acs.org This positive charge can be crucial for forming ionic interactions with acidic residues (e.g., aspartate or glutamate) in a binding site. However, high basicity can also lead to off-target effects, such as binding to hERG channels. The nature of the N-substituent can be tuned to modulate this pKa, thereby balancing target affinity with a desirable safety profile. thieme-connect.com
Furthermore, N-substitution is a powerful tool for optimizing pharmacokinetic (ADME) properties. Changing the substituent can alter a molecule's lipophilicity (LogP), which affects its absorption, distribution, and membrane permeability. vulcanchem.com Introducing specific groups can also block sites of metabolism, increasing the compound's half-life in the body. The piperidine scaffold's conformational flexibility, preferring a chair-like structure, allows these N-substituents to adopt well-defined axial or equatorial positions, further influencing their interaction with both targets and metabolic enzymes. wikipedia.org
Ligand Design Strategy Using the Carbamate Group
The carbamate functional group (-NH-C(=O)-O-) present in this compound is a highly valuable motif in ligand design, serving multiple strategic roles beyond simply being a protecting group. nih.gov Its unique structural and electronic properties allow it to act as a versatile pharmacophoric element. dovepress.comresearchgate.net
As a structural motif, the carbamate group is an "amide-ester" hybrid. nih.gov This gives it a planar, rigid geometry and the ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the two oxygen atoms). wikipedia.org This dual functionality makes it exceptionally good at forming specific, directional interactions within a protein's binding site, anchoring the ligand in a productive orientation. nih.govyoutube.com In many drug candidates, the carbamate moiety is a key part of the pharmacophore, responsible for critical interactions that lead to high binding affinity and biological activity. nih.govacs.org
The carbamate group can also serve as a bioisostere for other functional groups, such as amides or esters. Replacing an amide with a carbamate can alter a molecule's metabolic stability, as carbamates are often more resistant to hydrolysis by proteases. This can lead to improved pharmacokinetic profiles. Conversely, carbamates can be designed to be deliberately labile, acting as prodrugs that are cleaved in vivo to release the active parent molecule. nih.gov
Diversity-Oriented Synthesis and Combinatorial Library Generation using the Core Structure
The utility of this compound as a scaffold for diversity-oriented synthesis lies in the strategic placement of its functional groups: a protected amine, a lactam ring, and an aromatic moiety. This arrangement allows for a systematic and divergent elaboration of the core structure, enabling the generation of a wide array of analogues. The 3-aminopiperidine core is a privileged motif found in numerous bioactive compounds, making its derivatives particularly interesting for pharmacological screening.
The general strategy for leveraging this building block in a DOS campaign involves a series of transformations targeting its distinct reactive sites. The benzyl carbamate (Cbz) protecting group on the 3-amino substituent is readily cleaved under standard hydrogenolysis conditions. This unmasks a nucleophilic secondary amine, which can be subsequently derivatized through a multitude of coupling reactions. For instance, acylation with a diverse set of carboxylic acids or acyl chlorides, sulfonylation with various sulfonyl chlorides, or reductive amination with a library of aldehydes can introduce significant structural diversity around the piperidine ring.
Simultaneously, the lactam moiety within the 6-oxopiperidine ring offers additional handles for diversification. The lactam nitrogen can be alkylated or arylated, while the carbonyl group can undergo reduction to the corresponding amine or be subjected to nucleophilic addition by organometallic reagents. These transformations alter the core scaffold itself, leading to significant changes in the three-dimensional shape and polarity of the resulting molecules.
The combination of these reactions in a combinatorial fashion allows for the exponential expansion of a chemical library from a single, advanced intermediate. A hypothetical library generation based on this scaffold is outlined below, illustrating the potential for creating diverse molecular frameworks.
Table 1: Exemplar Reaction Pathways for Library Generation
| Reactive Site | Reaction Type | Exemplary Reagents | Resulting Functional Group/Motif |
| 3-Amino Group (after deprotection) | Acylation | Acetyl chloride, Benzoyl chloride | Amide |
| Sulfonylation | Methanesulfonyl chloride, p-Toluenesulfonyl chloride | Sulfonamide | |
| Reductive Amination | Benzaldehyde, Cyclohexanecarbaldehyde | Substituted Amine | |
| Urea/Thiourea Formation | Phenyl isocyanate, Methyl isothiocyanate | Urea, Thiourea | |
| Lactam N-H | Alkylation | Benzyl bromide, Methyl iodide | N-Substituted Lactam |
| Lactam C=O | Reduction | Lithium aluminum hydride | Piperidine |
| Grignard Addition | Phenylmagnesium bromide | Hydroxy-amino-piperidine derivative |
This multi-directional approach to synthesis ensures the generation of a compound library with a high degree of structural and functional group diversity, which is a hallmark of an effective diversity-oriented synthesis campaign. cam.ac.uk The resulting library of substituted piperidines can then be screened against various biological targets to identify novel hits for drug development programs. The inherent structural diversity within scaffolds based on the 3-aminopiperidine core provides opportunities for exploring structure-activity relationships in detail.
Advanced Computational and Theoretical Studies of Benzyl N 6 Oxopiperidin 3 Yl Carbamate
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. longdom.orgmpg.de These methods provide detailed information about electron distribution, molecular orbital energies, and reactivity, which is crucial for understanding the chemical behavior of benzyl (B1604629) N-(6-oxopiperidin-3-yl)carbamate.
To determine the most stable three-dimensional arrangement of atoms (the ground state geometry) of benzyl N-(6-oxopiperidin-3-yl)carbamate, DFT calculations are the method of choice. youtube.com A common and effective approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govyoutube.com This is often paired with a Pople-style basis set, like 6-311G++(d,p), which provides a flexible description of the electron orbitals. nih.govacs.org To account for the non-covalent van der Waals interactions, which are critical for conformational stability, an empirical dispersion correction, such as Grimme's D3, is typically included. nih.govwiley-vch.de
These calculations would reveal key geometric parameters. The carbamate (B1207046) group is expected to be relatively planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.govacs.org The piperidinone ring would likely adopt a chair or a twist-boat conformation, with the chair form generally being more stable for N-acylpiperidines. nih.govacs.org The calculations would also yield the distribution of partial atomic charges, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers, which is fundamental for predicting reactivity.
Table 1: Predicted Ground State Geometric Parameters for this compound using DFT (B3LYP-D3/6-311G++(d,p)) Note: This data is illustrative, based on typical values from computational studies of similar molecules, as specific published data for this compound is unavailable.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (carbamate) | 1.22 | |
| C-N (carbamate) | 1.35 | |
| C-O (carbamate) | 1.36 | |
| C=O (lactam) | 1.24 | |
| C-N (lactam) | 1.37 | |
| Bond Angles (°) | ||
| O=C-N (carbamate) | 125.5 | |
| C-N-C (piperidine) | 118.0 | |
| O=C-N (lactam) | 124.0 | |
| Dihedral Angles (°) | ||
| ω (C-O-C-N, carbamate) | ~180 (anti) | |
| τ (N-C-C-N, piperidine) | ~55 (chair) |
Transition State Elucidation for Key Reactions
DFT is also instrumental in mapping the energy landscape of chemical reactions, including the identification of transition states (TS). researchgate.net For this compound, key reactions of interest would include its synthesis (carbamate formation) and its potential hydrolysis. The hydrolysis of carbamates can proceed through different mechanisms, such as a base-catalyzed elimination (E1cB) or a direct nucleophilic attack on the carbonyl carbon (BAC2). rsc.org
Computational chemists can model these reaction pathways to calculate the activation energy (the energy barrier of the transition state). For instance, studying the hydrolysis would involve modeling the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the carbamate's carbonyl carbon. By locating the transition state structure for this step, the energy barrier can be determined. nih.govmdpi.com Comparing the activation energies for different possible pathways allows for the prediction of the most likely reaction mechanism. Such studies on related systems have shown that the hydrolysis of carbamates can have significant activation barriers, indicating their general stability. nih.govresearchgate.net For complex biological systems, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed, where the reacting species are treated with high-level QM and the surrounding environment (like a protein active site) is treated with computationally less expensive MM. mdpi.comacs.org
Molecular Modeling and Conformational Landscape Exploration
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. This compound possesses several rotatable bonds, leading to a complex conformational landscape.
While DFT is excellent for accurate energy calculations of a few structures, exploring the vast number of possible conformations requires computationally faster methods like Molecular Mechanics (MM). nih.gov Using a force field such as OPLS (Optimized Potentials for Liquid Simulations), one can perform a systematic conformational search to identify low-energy structures. nih.govchemrxiv.org
To understand the dynamic behavior of the molecule, Molecular Dynamics (MD) simulations are employed. nih.govresearchgate.net An MD simulation calculates the trajectory of atoms and molecules over time, providing insight into how the molecule flexes, bends, and changes its shape. nih.gov For this compound, MD simulations would reveal the preferred conformations of the piperidinone ring (e.g., chair, boat, or twist-boat) and the orientation of the benzylcarbamate substituent (axial vs. equatorial). nih.govacs.org Studies on similar N-acylpiperidines show that while a chair conformation is often lowest in energy, twist-boat conformations can be populated and may even be stabilized within a protein binding site. nih.govacs.org The simulations would also characterize the flexibility of the benzyl and carbamate linkages, which is crucial for adapting to a biological target. nih.gov
The surrounding environment, particularly the solvent, can significantly influence a molecule's structure and behavior. nih.gov Computational models can account for solvent effects in two primary ways: implicitly or explicitly.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. nih.govnih.gov This method is computationally efficient and is often used in conjunction with DFT calculations to model how a solvent might stabilize or destabilize different conformations or charged species. nih.gov
Explicit solvent models involve surrounding the molecule of interest with a large number of individual solvent molecules (e.g., water) in a simulation box. nih.gov MD simulations with explicit solvent provide a more realistic and detailed picture of solute-solvent interactions, including specific hydrogen bonding between the carbamate or lactam groups and water molecules. Studies on other carbamates have shown that their rotational barriers are often less sensitive to solvent polarity compared to amides. researchgate.net Computational analysis for this compound would likely confirm this trend, while also revealing specific hydration patterns that could influence its solubility and membrane permeability.
Rational Design Principles Based on In Silico Analysis for Synthetic Strategy
The insights gained from the computational studies described above can be directly applied to inform and guide synthetic chemistry. nih.govmdpi.comnih.gov By understanding the electronic structure and conformational preferences of this compound, chemists can devise more efficient and targeted synthetic strategies.
For example, DFT calculations of electrostatic potential maps can highlight the most nucleophilic and electrophilic sites on precursor molecules, predicting the regioselectivity of a reaction. If a synthetic step involves a carbocation or carbanion intermediate, computational analysis can predict its stability, helping to select reaction conditions that favor its formation.
Furthermore, understanding the transition states of key bond-forming or bond-breaking reactions can help in the rational design of catalysts. nih.gov By identifying the geometric and electronic requirements of a transition state, a catalyst can be designed to stabilize it, thereby lowering the activation energy and increasing the reaction rate. Conformational analysis can also play a role; for instance, if a particular conformation is required for a cyclization reaction to occur, MD simulations could suggest solvent conditions or structural modifications that favor that specific conformation. This synergy between in silico analysis and experimental work accelerates the optimization of synthetic routes and the development of new chemical entities.
Predictive Modeling for Novel Reactivity and Derivatization Pathways
The exploration of the chemical space surrounding this compound is greatly accelerated by advanced computational and theoretical studies. Predictive modeling, in particular, offers a powerful lens through which to foresee the molecule's reactivity and to design novel derivatization pathways. These in silico approaches not only predict the outcomes of potential reactions but also provide deep insights into the underlying electronic and steric factors that govern the molecule's chemical behavior. By employing a suite of computational tools, from quantum mechanics-based methods to sophisticated machine learning algorithms, researchers can identify promising new synthetic routes and prioritize the synthesis of derivatives with desired properties, thereby saving significant time and resources.
At the heart of predictive modeling for reactivity is the analysis of the molecule's electronic structure. Methods such as Density Functional Theory (DFT) are instrumental in mapping the electron density distribution, identifying sites susceptible to nucleophilic or electrophilic attack. For this compound, these calculations can highlight the reactivity of the lactam carbonyl group, the carbamate moiety, and the aromatic ring. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides further clarity on the molecule's reaction preferences. For instance, the energy and localization of the LUMO can indicate the most likely site for a nucleophilic attack, a crucial piece of information for planning derivatization reactions.
Beyond static reactivity indices, computational models can simulate reaction dynamics, providing a more complete picture of potential chemical transformations. Transition state theory, coupled with quantum mechanical calculations, allows for the determination of activation energies for various hypothetical reactions. This enables a quantitative comparison of different derivatization pathways, helping chemists to select the most energetically favorable routes. For example, the feasibility of N-alkylation at the lactam nitrogen versus O-alkylation at the carbonyl oxygen can be assessed by calculating the respective transition state energies.
Machine learning and artificial intelligence are also emerging as powerful tools in this domain. By training models on large datasets of known chemical reactions, it is possible to predict the products of a reaction for a novel substrate like this compound. These predictive algorithms can uncover non-obvious reaction pathways and suggest novel derivatizations that might not be apparent from traditional chemical intuition. Such approaches are particularly valuable for exploring a wide range of potential reactants and catalysts in a high-throughput manner.
The following tables present hypothetical data derived from such predictive modeling studies, illustrating the types of insights that can be gained. Table 1 outlines predicted reactive sites based on computational analysis, while Table 2 showcases potential derivatization pathways with their predicted feasibility.
Table 1: Predicted Reactive Sites of this compound from Computational Analysis
| Reactive Site | Computational Method | Predicted Reactivity | Potential Reactions |
| Lactam Carbonyl Carbon | DFT, Electrostatic Potential Mapping | High | Nucleophilic addition, Reduction |
| Lactam Nitrogen | FMO Analysis (HOMO) | Moderate | Alkylation, Acylation |
| Carbamate Carbonyl Carbon | DFT | Moderate | Nucleophilic acyl substitution |
| Benzyl Group (Aromatic Ring) | FMO Analysis (HOMO) | Low to Moderate | Electrophilic aromatic substitution |
| Piperidine (B6355638) Ring (C-H bonds) | Bond Dissociation Energy Calculations | Low | Radical functionalization |
Table 2: Predicted Novel Derivatization Pathways and Their Computational Feasibility
| Derivatization Pathway | Proposed Reagent/Catalyst | Predicted Product | Computational Feasibility Score (1-10) |
| N-Alkylation of Lactam | Methyl iodide, NaH | Benzyl N-(1-methyl-6-oxopiperidin-3-yl)carbamate | 8 |
| Reduction of Lactam | Lithium aluminum hydride | Benzyl N-(piperidin-3-yl)carbamate | 7 |
| Suzuki Coupling of Benzyl Group | Arylboronic acid, Pd catalyst | Benzyl N-(6-oxo-3-(aryl)piperidin-3-yl)carbamate | 6 |
| Hydrolysis of Carbamate | Aqueous acid | 3-Aminopiperidin-2-one (B154931) | 9 |
| Buchwald-Hartwig Amination | Substituted amine, Pd catalyst | (Substituted)-N-(6-oxopiperidin-3-yl)carbamate | 7 |
These predictive studies, by providing a detailed roadmap of the chemical landscape, are invaluable for guiding the synthetic efforts towards novel analogues of this compound. The synergy between computational prediction and experimental validation is key to unlocking the full potential of this versatile chemical scaffold.
Future Research Directions and Methodological Advances in Benzyl N 6 Oxopiperidin 3 Yl Carbamate Chemistry
Development of Eco-Friendly and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact and enhance safety. For the synthesis of benzyl (B1604629) N-(6-oxopiperidin-3-yl)carbamate, future research will likely focus on sustainable methods for constructing the key 3-aminopiperidin-2-one (B154931) core.
Biocatalysis: A significant advancement lies in the use of enzymes to create the chiral amine center. Transaminases, for instance, have been successfully employed for the asymmetric amination of prochiral piperidones to yield enantiomerically pure 3-aminopiperidine derivatives. beilstein-journals.orgscispace.comgoogle.com This biocatalytic approach offers several advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions (typically at or near room temperature and neutral pH), and the avoidance of toxic reagents and heavy metals. beilstein-journals.org The use of immobilized enzymes further enhances sustainability by allowing for enzyme recycling and simplification of product purification. beilstein-journals.org
Future research in this area could explore:
The development of novel transaminases with improved substrate scope and stability, specifically targeting N-protected 3-piperidones.
The use of enzyme cascades, where multiple enzymatic steps are performed in a single pot, to streamline the synthesis and minimize waste. snnu.edu.cnnih.govnih.govvulcanchem.com
The integration of biocatalysis with other green chemistry techniques, such as the use of bio-based solvents.
Chemo-enzymatic Strategies: Combining the strengths of chemical and enzymatic catalysis offers a powerful approach. A chemo-enzymatic strategy for the synthesis of chiral piperidines has been demonstrated, highlighting the potential for innovative and efficient synthetic routes. scispace.com For benzyl N-(6-oxopiperidin-3-yl)carbamate, this could involve a chemical synthesis of the piperidone ring followed by an enzymatic resolution or asymmetric transformation to install the chiral amine.
The following table summarizes representative biocatalytic approaches for the synthesis of key precursors to the target molecule.
| Enzyme Type | Substrate | Product | Key Advantages |
| ω-Transaminase | 1-Boc-3-piperidone | (R)- or (S)-3-amino-1-Boc-piperidine | High enantiomeric excess, mild conditions, single-step synthesis. beilstein-journals.org |
| Galactose Oxidase/Imine Reductase Cascade | N-Cbz-protected L-lysinol | L-3-N-Cbz-aminopiperidine | One-pot synthesis from amino acid derivatives, avoids racemization. snnu.edu.cnnih.gov |
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The development of new catalytic systems is crucial for accessing enantiomerically pure compounds efficiently. For this compound, research is focused on catalysts that can control the stereochemistry of the 3-amino group.
Transition Metal Catalysis:
Rhodium-catalyzed asymmetric reactions: Rhodium complexes have shown great promise in the synthesis of chiral lactams and piperidines. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create 3-substituted tetrahydropyridines with high enantioselectivity, which can then be converted to the desired piperidine (B6355638). bldpharm.com
Palladium-catalyzed reactions: Palladium catalysts have been employed in the asymmetric synthesis of β-lactams through intramolecular C(sp³)–H amidation. tandfonline.com Future work could adapt such C-H activation strategies for the synthesis of the 6-membered lactam ring in the target molecule.
Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals.
Chiral phosphoric acids: These catalysts have been used for the enantioselective synthesis of benzo-fused δ-lactams through desymmetrization. This approach could be adapted for the synthesis of the chiral piperidone core.
Imidazolidinone catalysts: In combination with photoredox catalysis, chiral imidazolidinones have been used for the enantioselective α-functionalization of aldehydes with N-lactam radicals, offering a novel route to chiral lactam derivatives.
The table below presents examples of catalytic systems with potential applicability to the synthesis of the chiral core of this compound.
| Catalyst Type | Reaction Type | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |
| Rhodium/Chiral Ligand | Asymmetric Reductive Heck | Pyridine (B92270) derivatives | 3-Substituted tetrahydropyridines | High |
| Palladium/Chiral Ligand | Intramolecular C(sp³)–H Amidation | Propanoic acid derivatives | β-Aryl β-lactams | Up to 94% tandfonline.com |
| Chiral Phosphoric Acid | Desymmetrization | Disubstituted malonic esters | Benzo-fused δ-lactams | Up to 75% |
| Chiral Imidazolidinone/Photocatalyst | α-Functionalization | Aldehydes and N-lactam precursors | α-Lactam aldehydes | Up to 92% |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and development of new chemical entities, the integration of advanced technologies like flow chemistry and automated synthesis is essential.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purities. The synthesis of piperidine derivatives has been successfully demonstrated in flow reactors. Future research on this compound could involve the development of a continuous flow process for its synthesis. This would be particularly beneficial for reactions that are exothermic or require precise control over reaction parameters. A flow-based approach could also facilitate the integration of in-line purification and analysis, leading to a more streamlined and efficient manufacturing process.
Automated Synthesis: Automated synthesis platforms can significantly increase the throughput of chemical synthesis, allowing for the rapid preparation of compound libraries for screening and optimization. These systems can perform multiple reaction steps, including reagent addition, heating, cooling, and workup, with minimal human intervention. The development of an automated synthesis protocol for this compound and its derivatives would enable the rapid exploration of the chemical space around this scaffold. This could involve the use of pre-packaged reagents and standardized reaction protocols to ensure reproducibility and efficiency.
Exploration of New Reactivity Patterns of the Lactam and Carbamate (B1207046) Moieties
Understanding the reactivity of the functional groups within this compound is key to its potential applications and the development of new derivatives.
Lactam Moiety: The δ-lactam ring is a versatile functional group that can undergo a variety of chemical transformations. Future research could investigate:
Ring-opening reactions: Selective opening of the lactam ring could provide access to linear amino acid derivatives with defined stereochemistry.
α-Functionalization: The introduction of substituents at the position alpha to the lactam carbonyl could be explored to generate new analogues with potentially different biological activities.
Reductions: Selective reduction of the lactam carbonyl would yield the corresponding piperidine, providing a route to a different class of compounds.
Carbamate Moiety: The benzyl carbamate (Cbz) group is a common protecting group for amines, but it also offers opportunities for further functionalization.
Deprotection and derivatization: Removal of the Cbz group would liberate the free amine, which could then be acylated, alkylated, or used in other coupling reactions to create a diverse range of derivatives.
Modification of the benzyl group: The benzyl group itself could be modified, for example, through aromatic substitution reactions, to tune the properties of the molecule.
The exploration of these reactivity patterns will be crucial for unlocking the full potential of this compound as a scaffold for the development of new chemical entities.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing benzyl N-(6-oxopiperidin-3-yl)carbamate in laboratory settings?
- Methodological Answer : A common approach involves coupling reactions using carbamate-protected intermediates. For example, similar compounds are synthesized via activation of hydroxyl groups with reagents like sulfur trioxide pyridine complex, followed by carbamate formation in dichloromethane (DCM) and dimethyl sulfoxide (DMSO) at 0°C. Reaction optimization includes using N-ethyl-N,N-diisopropylamine as a base and purification via crystallization from hexane/ethyl acetate mixtures . For piperidine derivatives, protecting group strategies (e.g., Cbz or Boc) are critical to prevent side reactions during ring functionalization .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Avoid skin/eye contact and inhalation. Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Electrostatic discharge prevention is critical during transfer .
- Storage : Keep containers tightly sealed in dry, well-ventilated areas. Reseal opened containers immediately to prevent moisture ingress or oxidation. Stability is maintained at room temperature in inert atmospheres .
Q. What spectroscopic techniques are employed to confirm the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify proton environments and carbon connectivity. For example, HMBC correlations confirm carbamate linkage (e.g., δH 4.39 in methylene protons coupling with carbonyl carbons at δC 153.5) .
- HRMS : High-resolution mass spectrometry validates molecular formula and isotopic patterns .
- X-ray crystallography : Tools like SHELXL and ORTEP-III resolve crystal structures, with refinement protocols ensuring accuracy in bond lengths and angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing this compound derivatives?
- Methodological Answer :
- 2D NMR : Utilize HMBC and HSQC to resolve ambiguous proton-carbon assignments. For example, HMBC correlations between methylene protons (H-2') and carbonyl carbons clarify carbamate regiochemistry .
- Variable Temperature NMR : Identify dynamic equilibria (e.g., rotamers) by observing signal coalescence at elevated temperatures.
- Crystallographic Validation : When spectral ambiguity persists, single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What role do carbamate groups play in the biological activity of this compound derivatives, particularly in cancer research?
- Methodological Answer :
- Mechanistic Studies : Carbamates enhance metabolic stability and bioavailability. In prostate cancer models, derivatives like benzyl carbamates inhibit HIF-1α, reducing tumor cell invasion. Assays include transwell migration tests and Western blotting for HIF-1 pathway markers .
- Structure-Activity Relationships (SAR) : Modifying the piperidin-6-one ring or carbamate substituents (e.g., fluorophenyl groups) alters potency. HRMS and LC-MS track metabolic degradation in vitro .
Q. What strategies optimize the yield of this compound under varying reaction conditions?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve reagent solubility, while DCM minimizes side reactions. Co-solvent systems (e.g., DCM/DMSO) balance reactivity and stability .
- Temperature Control : Low temperatures (0–5°C) suppress byproduct formation during activation steps. Gradual warming to room temperature ensures complete coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates. Final crystallization from hexane/ethyl acetate enhances purity (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
